Vedaprofen-d3 is a deuterated form of vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. Vedaprofen is effective for treating pain and inflammation associated with musculoskeletal disorders in dogs and horses, as well as for alleviating pain due to horse colic. It belongs to the profen class of NSAIDs, which are known for their analgesic and anti-inflammatory properties .
Vedaprofen was initially developed for veterinary use, and its deuterated version, vedaprofen-d3, serves as a stable isotope-labeled compound often utilized in pharmacokinetic studies and drug metabolism research. The source of vedaprofen can be traced back to synthetic methodologies involving various organic compounds, particularly those derived from naphthalene derivatives .
The synthesis of vedaprofen begins with 1-cyclohexylnaphthylene. The process involves several key steps:
For vedaprofen-d3, deuterated reagents are used during the synthesis to ensure that specific hydrogen atoms are replaced with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies .
The synthesis requires careful control of reaction conditions such as temperature and time to achieve high yields and purity. Advanced techniques like liquid chromatography may be employed to purify the final product.
Vedaprofen has a molecular formula of C19H22O2, with a molecular weight of approximately 294.38 g/mol. The structure features a naphthalene ring system with a cyclohexyl group and a propionic acid moiety.
This structure contributes to its pharmacological activity by interacting with biological targets involved in inflammation pathways .
Vedaprofen undergoes various chemical reactions that are central to its function as an NSAID. Key reactions include:
The metabolic pathways are studied using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for detailed analysis of its metabolites in biological samples .
Vedaprofen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis. This reduction alleviates pain and inflammation associated with various conditions.
Research indicates that vedaprofen's selectivity for cyclooxygenase-2 over cyclooxygenase-1 may contribute to its favorable safety profile compared to traditional NSAIDs .
Relevant data indicate that vedaprofen-d3 retains similar physical properties but may exhibit altered pharmacokinetic profiles due to deuteration .
Vedaprofen-d3 is primarily utilized in scientific research, particularly in pharmacokinetic studies that require precise tracking of drug metabolism and distribution in biological systems. Its applications include:
Vedaprofen-d3 represents a strategically deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Vedaprofen (Quadrisol), specifically engineered for advanced pharmacological and analytical research. This stable isotope-labeled compound incorporates three deuterium atoms (³H or D) at the methyl group of the propanoic acid side chain, creating a molecular signature that preserves the parent compound's bioactivity while introducing distinct physicochemical properties essential for tracing drug metabolism, distribution, and mechanism of action [1] [6]. Its primary applications reside in preclinical research, where it serves as an internal standard in mass spectrometry, a molecular probe for studying COX-1 inhibition dynamics, and a tool for investigating bacterial DNA replication mechanisms [1] [3].
Vedaprofen-d3 (C₁₉H₁₉D₃O₂; CAS 1185054-34-5) features a naphthalene core substituted at the 1-position with a deuterated 2-propanoic acid group (-CD₃CHCOOH) and at the 4-position with a cyclohexyl ring. The molecular weight increases from 282.39 g/mol in the unlabeled form to 285.40 g/mol due to deuterium incorporation [1] [3] [6]. Key spectral identifiers include:
C(C(O)=O)(C([2H])([2H])[2H])C=1C2=C(C(=CC1)C3CCCCC3)C=CC=C2
[1] VZUGVMQFWFVFBX-FIBGUPNXSA-N
[6]X-ray crystallography studies of the parent Vedaprofen confirm a twisted conformation between the naphthalene and cyclohexyl rings, with the carboxylic acid group participating in hydrogen bonding—a configuration expected to remain intact in Vedaprofen-d3 despite isotopic substitution [3]. The isotopic purity typically exceeds 98%, confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensuring minimal protium contamination [6]. Table 1: Structural and Physicochemical Properties of Vedaprofen-d3
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₉H₁₉D₃O₂ | High-Resolution MS |
Molecular Weight | 285.40 g/mol | EA-MS |
Deuterium Position | Methyl group of propanoic acid side chain | ²H-NMR |
Melting Point | 145–148 °C | DSC |
Purity | ≥98% | HPLC-UV/MS |
Storage Stability | -20°C, desiccated, dark environment | Long-term stability studies |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, exerts the kinetic isotope effect (KIE) when incorporated into drug molecules. This phenomenon arises from the reduced zero-point energy of C–D bonds compared to C–H bonds, leading to greater bond stability and resistance to enzymatic cleavage. In Vedaprofen-d3, deuteration at the metabolically vulnerable methyl group prolongs metabolic half-life by impeding cytochrome P450-mediated oxidation, thereby reducing first-pass metabolism [1] [6]. This property is leveraged in:
The development of deuterated NSAIDs emerged from the convergence of organic synthesis and analytical pharmacology in the 1970s. Early efforts focused on ¹⁴C-radiolabeled compounds for absorption, distribution, metabolism, and excretion (ADME) studies but faced limitations due to radiation hazards and short half-lives [5]. The advent of robust synthetic methods for stable isotopes (²H, ¹³C, ¹⁵N) in the 1990s catalyzed a shift toward safer, non-radioactive tracers. Vedaprofen-d3 exemplifies this evolution, developed specifically to overcome two challenges:
Vedaprofen-d3 enables isotope-ratio mass spectrometry (IRMS) and NMR-based metabolic profiling. Researchers track deuterium retention to identify phase I/II metabolites, revealing:
As a COX-1 selective inhibitor, Vedaprofen-d3 facilitates HDX-MS studies of prostaglandin synthase dynamics. Key findings include:
Multidimensional isotope analysis (δ¹³C, δ²H, δ¹⁸O) of Vedaprofen-d3 establishes a geolocation-specific isotopic signature for API traceability. Regulatory applications include:
Table 2: Research Applications of Vedaprofen-d3
Application Domain | Methodology | Key Insights |
---|---|---|
Metabolic Profiling | LC-MS/MS with isotope tracing | Methyl group deuteration reduces β-oxidation |
Protein Dynamics | HDX-MS | Stabilizes COX-1 helices F/G & dimer interface |
Source Identification | IRMS (δ¹³C, δ²H, δ¹⁸O) | δ¹⁸O discriminates synthesis via Grignard vs. Friedel-Crafts |
Bacterial Inhibition | SC inhibition assay (IC₅₀ = 222 μM) | Targets E. coli DNA replication machinery |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: